

# 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

## molecular weight and formula

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### Compound of Interest

Compound Name: 2-  
((Difluoromethyl)sulfonyl)benzo[d]t  
hiazole

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An In-Depth Technical Guide to **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole**: Properties, Synthesis, and Applications in Modern Drug Discovery

## Introduction

Welcome to a comprehensive exploration of **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole**, a heterocyclic organofluorine compound of significant interest in contemporary chemical synthesis and drug discovery. As a Senior Application Scientist, my goal is to move beyond simple data recitation and provide you with a deeper, field-proven understanding of this molecule. We will delve into not just what this compound is, but why it behaves the way it does, and how its unique properties can be leveraged in a research and development setting.

The molecule itself is a fascinating conjunction of two key structural motifs: the privileged benzothiazole scaffold and the increasingly important difluoromethylsulfonyl group. The benzothiazole core is a bicyclic system where a benzene ring is fused to a thiazole ring, a structure found in numerous FDA-approved drugs and compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][2]</sup> The addition of the difluoromethylsulfonyl moiety (-SO<sub>2</sub>CF<sub>2</sub>H) imparts unique electronic properties, enhances lipophilicity, and provides a reactive handle for advanced synthetic transformations, positioning this compound as a valuable tool for chemists and pharmacologists alike.<sup>[3]</sup>

This guide will provide an in-depth analysis of its physicochemical properties, detail robust synthetic methodologies, explore its core reactivity, and contextualize its potential applications within the demanding landscape of pharmaceutical and materials science research.

## Part 1: Core Physicochemical & Structural Properties

A foundational understanding of a compound begins with its fundamental properties. **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** is a solid at room temperature with a melting point of 133-135 °C.<sup>[4]</sup> Its key identifiers and properties are summarized below for rapid reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub> S <sub>2</sub>	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	249.26 g/mol	<sup>[3]</sup> <sup>[5]</sup> <sup>[6]</sup> <sup>[7]</sup>
IUPAC Name	2-((Difluoromethyl)sulfonyl)-1,3-benzothiazole	<sup>[3]</sup> <sup>[8]</sup>
CAS Number	186204-66-0	<sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
Synonyms	2-Benzo[d]thiazolyl difluoromethylsulfone	<sup>[4]</sup>
Melting Point	133-135 °C	<sup>[4]</sup>
Appearance	Solid	N/A

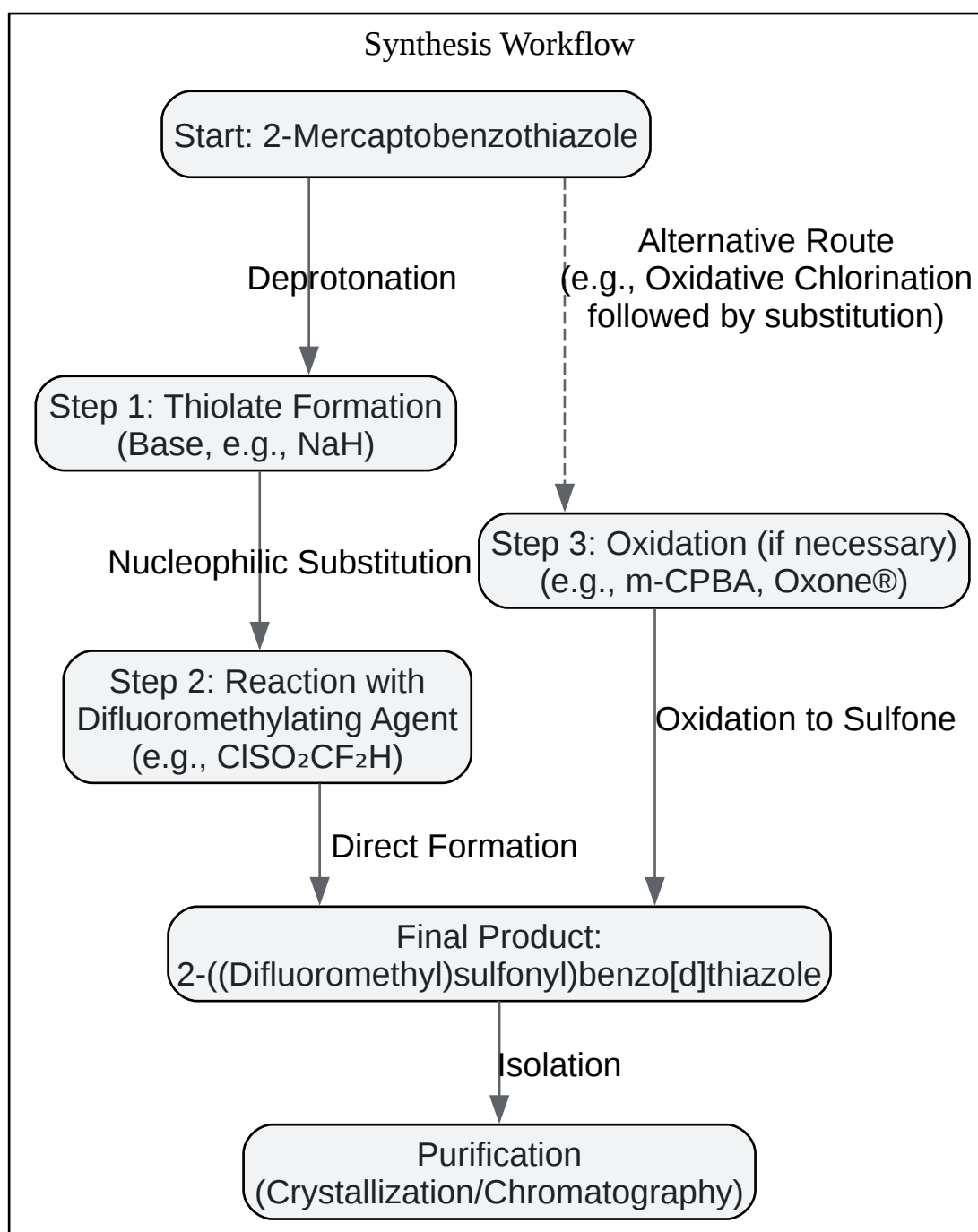
From a structural standpoint, the molecule's architecture is defined by the planar, aromatic benzothiazole ring system. The potent electron-withdrawing nature of the sulfonyl group, further amplified by the two fluorine atoms, significantly influences the electron density of the entire heterocyclic system. This electronic modulation is critical to its reactivity and its potential interactions with biological targets. High-resolution mass spectrometry can confirm the exact mass at 248.9728, consistent with its molecular formula, and fragmentation patterns will typically show characteristic losses associated with the difluoromethylsulfonyl group.<sup>[3]</sup>

## Part 2: Synthesis Methodologies

The synthesis of **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** is accessible through several routes, with the most common starting from the readily available 2-mercaptobenzothiazole.<sup>[3]</sup> This approach offers a reliable and scalable pathway suitable for laboratory and potential pilot-plant production.

### Workflow for Synthesis from 2-Mercaptobenzothiazole

The logical flow for a common synthesis pathway is outlined below. This process involves an initial S-alkylation or oxidation followed by the introduction of the sulfonyl group.



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Caption: A generalized workflow for the synthesis of the target compound.

## Detailed Experimental Protocol: Synthesis via Sulfonylation

This protocol describes a robust method starting from 2-mercaptobenzothiazole. The choice of a strong base like sodium hydride (NaH) is critical for the complete deprotonation of the thiol, forming a potent nucleophile. The subsequent reaction with a suitable difluoromethylsulfonyl halide installs the desired group.

Objective: To synthesize **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole**.

Materials:

- 2-Mercaptobenzothiazole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Difluoromethylsulfonyl chloride (or equivalent electrophile)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Argon or Nitrogen gas supply

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add 2-mercaptobenzothiazole (1.0 eq).
- **Solvent Addition:** Add anhydrous THF to the flask to dissolve the starting material, creating an approximately 0.2 M solution.
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: This step is performed slowly and at 0 °C to control the

exothermic reaction and the evolution of hydrogen gas, ensuring the safe and complete formation of the sodium thiolate.

- **Activation:** Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of 2-mercaptobenzothiazole results in a potent nucleophile ready for the next step.
- **Sulfonylation:** Dissolve difluoromethylsulfonyl chloride (1.2 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Carefully quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

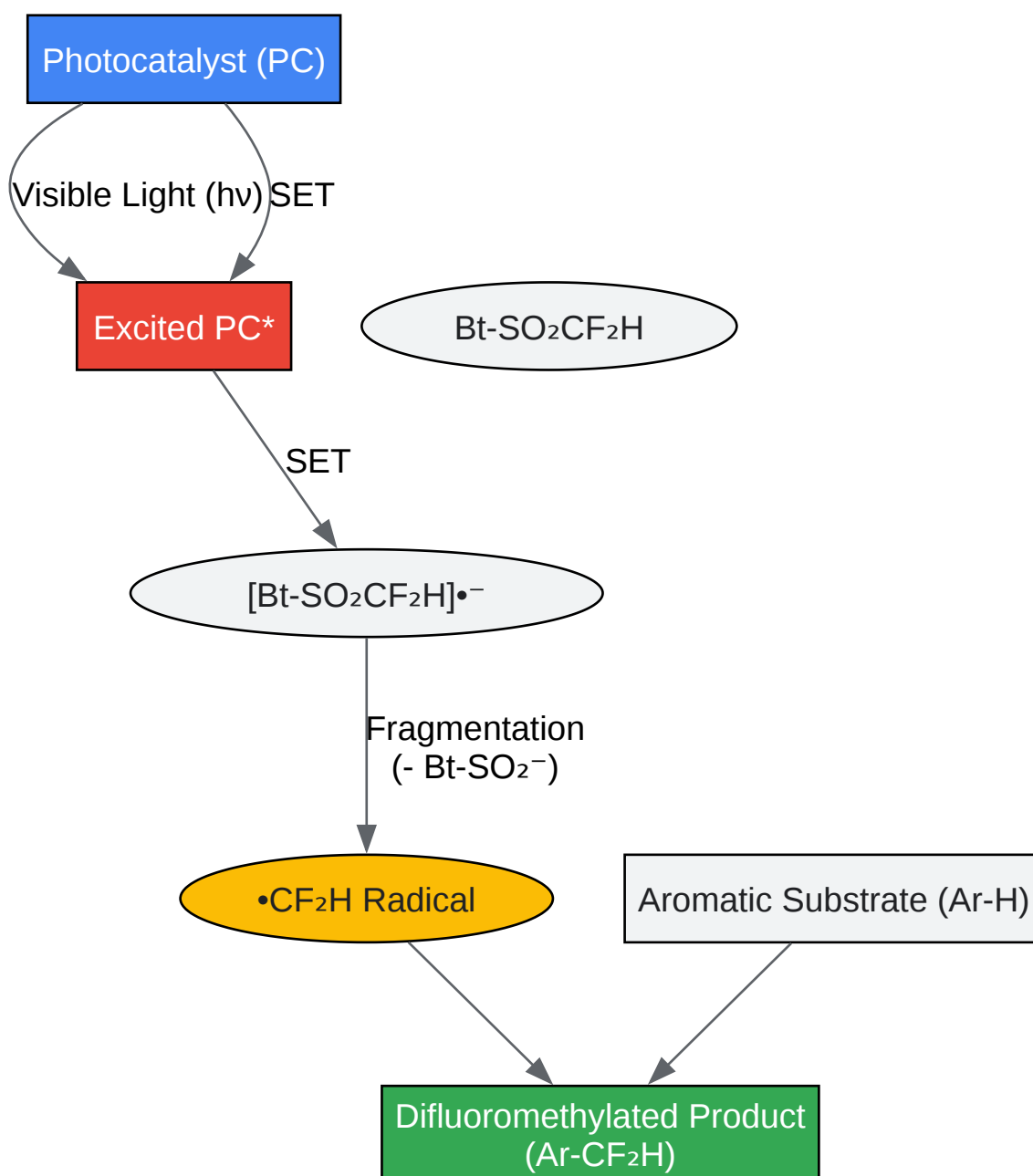
## Part 3: Core Reactivity and Mechanistic Insights

The primary utility of **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** in synthetic chemistry is as a difluoromethylation reagent.<sup>[3]</sup> Its high reduction potential (-1.17 V) makes it an excellent precursor for generating the difluoromethyl radical ( $\bullet\text{CF}_2\text{H}$ ) under mild conditions, such as visible-light photocatalysis.<sup>[3]</sup>

This reactivity is a direct consequence of the benzothiazole sulfone structure. The benzothiazole group acts as a good leaving group, and the strong electron-withdrawing nature of the sulfonyl moiety facilitates the single-electron transfer (SET) process required to initiate the radical formation.

## Mechanism: Visible-Light Photocatalytic Difluoromethylation

In a typical photocatalytic cycle, a photosensitizer (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state. This excited photocatalyst can then reduce the **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** via a SET event. The resulting radical anion is unstable and fragments, releasing the benzothiazole-2-sulfinate anion and the desired difluoromethyl radical ( $\bullet\text{CF}_2\text{H}$ ), which can then engage with a substrate in the reaction mixture.



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Caption: Simplified mechanism for photocatalytic difluoromethylation.

## Part 4: Applications in Research and Drug Development

While its direct biological activity is not yet extensively documented, the value of **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** in drug development is multifaceted, stemming from both its core scaffold and its functional group.

### The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity.<sup>[1][2]</sup> This versatility has led to its incorporation into a wide range of therapeutic agents. Its derivatives have been investigated for a host of diseases, including cancer, neurodegenerative disorders, and infections.<sup>[1]</sup>

### The Role of the Difluoromethyl Group

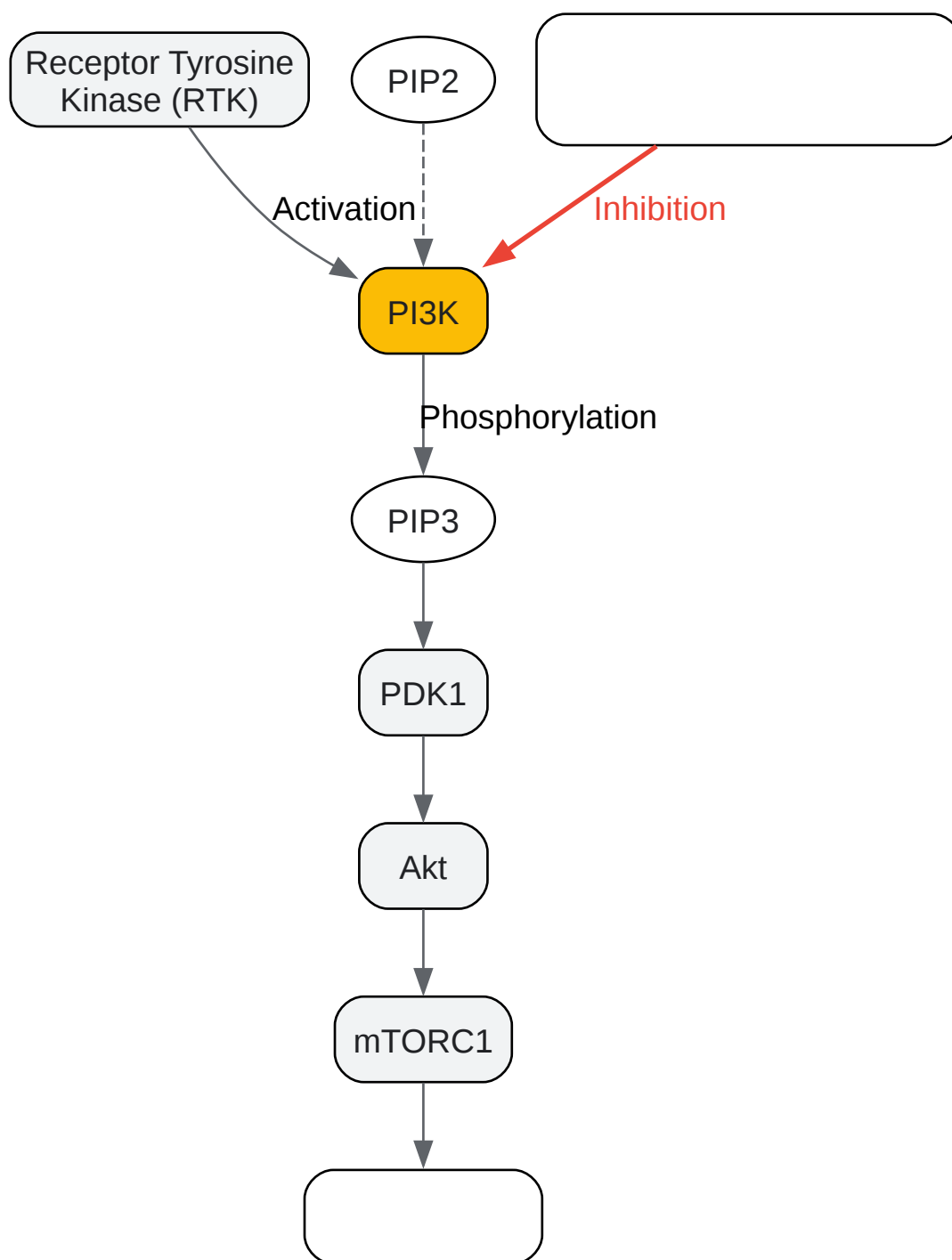
The introduction of a difluoromethyl (-CF<sub>2</sub>H) group is a common strategy in modern medicinal chemistry to optimize drug candidates. This group can serve as a bioisostere for a hydroxyl or thiol group, but with significantly different electronic properties and metabolic stability. It often enhances a molecule's:

- **Lipophilicity:** Improving membrane permeability and oral absorption.
- **Metabolic Stability:** The C-F bond is strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.
- **Binding Affinity:** The group can alter the conformation and electronics of a molecule to improve its fit and interaction with a target protein.

### Hypothesized Biological Target Pathway

Given that many 2-substituted benzothiazoles exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in many human cancers. A compound featuring the benzothiazole scaffold could potentially act as an ATP-competitive inhibitor at the kinase domain of an enzyme like PI3K.





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Caption: Hypothesized inhibition of the PI3K signaling pathway.

## Part 5: Protocol for Biological Evaluation

To assess the potential of **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** as an anticancer agent, a standard in vitro cytotoxicity assay is the first logical step. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

## Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** on a human cancer cell line (e.g., A549, non-small cell lung cancer).

Materials:

- A549 cell line
- **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole**
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Dimethyl sulfoxide (DMSO), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well cell culture plates
- Multi-channel pipette
- Microplate reader (570 nm wavelength)

Procedure:

- **Cell Seeding:** Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of complete growth medium. Incubate for 24 hours at 37  $^{\circ}$ C, 5% CO<sub>2</sub> to allow for cell attachment. Causality Note: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate, providing a consistent baseline for the assay.
- **Compound Preparation:** Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations

ranging from 0.1  $\mu\text{M}$  to 100  $\mu\text{M}$ . Ensure the final DMSO concentration in all wells is  $\leq 0.5\%$  to avoid solvent-induced toxicity.

- **Cell Treatment:** After 24 hours, remove the old medium and add 100  $\mu\text{L}$  of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
- **Incubation:** Incubate the plate for 48 hours at 37  $^{\circ}\text{C}$ , 5%  $\text{CO}_2$ .
- **MTT Addition:** Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Expertise Insight: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well and add 150  $\mu\text{L}$  of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the  $\text{IC}_{50}$  (the concentration at which 50% of cell growth is inhibited).

## Conclusion

**2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** stands as a molecule of considerable utility and potential. Its well-defined physicochemical properties and accessible synthetic routes make it a practical tool for the bench chemist. More profoundly, its role as an efficient difluoromethylation reagent places it at the forefront of modern synthetic methodology. While its own biological profile is an area ripe for further investigation, its structural components—the privileged benzothiazole scaffold and the drug-optimizing difluoromethyl group—mark it as a compound of high interest for the development of next-generation therapeutics. Continued exploration of this and related structures will undoubtedly yield valuable insights in both synthetic chemistry and medicinal science.

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